molecular formula C26H23N3O4 B11469334 2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11469334
M. Wt: 441.5 g/mol
InChI Key: NGZLIDHLUFMVIS-BUHFOSPRSA-N
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Description

2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Substitution reactions: The triazine ring is then subjected to substitution reactions with phenyl and trimethoxyphenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.

    Final coupling: The final step involves coupling the substituted triazine with phenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated triazine or phenyl rings.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.

Uniqueness

2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Unlike simpler aniline derivatives, this compound’s complex structure allows for diverse applications in various scientific fields.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C26H23N3O4/c1-31-21-15-17(16-22(32-2)24(21)33-3)13-14-23-27-25(18-9-5-4-6-10-18)29-26(28-23)19-11-7-8-12-20(19)30/h4-16,30H,1-3H3/b14-13+

InChI Key

NGZLIDHLUFMVIS-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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